- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

916602-09-0 structure
商品名:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
CAS番号:916602-09-0
MF:C9H11ClFNO2
メガワット:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- インチ: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- InChIKey: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 219.0462344g/mol
- どういたいしつりょう: 219.0462344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 色と性状: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 | |
Advanced ChemBlocks | M22709-1G |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 1G |
$155 | 2023-09-15 | |
1PlusChem | 1P00IHAG-1g |
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |
916602-09-0 | 98% | 1g |
$39.00 | 2025-03-01 | |
A2B Chem LLC | AI61416-10g |
Methyl L-2-(4-fluorophenyl)glycinate HCl |
916602-09-0 | 98% | 10g |
$282.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 250mg |
¥274.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 10g |
¥3951.00 | 2024-04-25 | |
abcr | AB307373-1g |
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |
916602-09-0 | 97% | 1g |
€141.50 | 2024-04-16 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux
リファレンス
- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo AmidesAngewandte Chemie, 2019, 58(6), 1754-1758,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
リファレンス
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 6
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 7
はんのうじょうけん
1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
リファレンス
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
リファレンス
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studiesEuropean Journal of Medicinal Chemistry, 2018, 145, 649-660,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- 4-Fluorobenzaldehyde
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) 関連製品
- 313403-95-1(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide)
- 693807-44-2(N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide)
- 50685-26-2(4-(Cyanomethyl)benzoic acid)
- 84657-23-8(2-chloro-4-methoxy-5-methylbenzaldehyde)
- 37530-82-8(5-Fluoroindan)
- 2680860-46-0(tert-butyl N-{4'-bromo-2-methyl-1,1'-biphenyl-4-yl}carbamate)
- 2138228-32-5(N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide)
- 1806927-88-7(Ethyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate)
- 1480040-76-3(Ethyl 4-(2-amino-3-phenylpropanamido)butanoate)
- 2228201-66-7(5-2-(methylsulfanyl)phenyl-1,2-oxazol-4-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

清らかである:99%
はかる:5g
価格 ($):155.0